molecular formula C18H15BrN2OS B2593148 4-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313499-86-4

4-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2593148
CAS RN: 313499-86-4
M. Wt: 387.3
InChI Key: XEEFWCGLPGOWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide” is a chemical compound with the CAS Number: 282091-66-1. It has a molecular weight of 304.19 . The IUPAC name for this compound is 4-bromo-N-(2,4-dimethylphenyl)benzamide .


Molecular Structure Analysis

The molecular formula of “4-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide” is C15H14BrNO . The InChI code is 1S/C15H14BrNO/c1-10-3-8-14(11(2)9-10)17-15(18)12-4-6-13(16)7-5-12/h3-9H,1-2H3,(H,17,18) .


Physical And Chemical Properties Analysis

The compound “4-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide” has a molecular weight of 304.19 .

Scientific Research Applications

Antimicrobial Activity

The synthesized compound has been investigated for its antimicrobial potential. Specifically, it was evaluated against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. The results revealed that compounds d1 , d2 , and d3 exhibited promising antimicrobial activity . Thiazole derivatives have been known to disrupt bacterial lipid biosynthesis and exhibit antibacterial effects .

Anticancer Activity

In the realm of cancer research, this compound was screened for its effects on estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Notably, compounds d6 and d7 demonstrated significant anticancer activity against breast cancer cells . While cancer remains a challenging disease, these findings highlight the potential of this compound as a lead candidate for rational drug design.

Molecular Docking Studies

To gain insights into the binding interactions, molecular docking studies were conducted. Compounds d1 , d2 , d3 , d6 , and d7 exhibited favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These results suggest that these compounds could serve as promising leads for drug development .

Nonlinear Optical Properties

While not directly related to biological applications, it’s worth noting that research on the nonlinear optical properties of similar compounds can contribute to fields like photonics and materials science. Investigating the third-order nonlinear optical behavior of related molecules could provide valuable insights .

Internal Standard in Analytical Chemistry

4-Bromo-N,N-dimethylaniline, a related compound, is used as an internal standard in analytical chemistry. It aids in determining iodine content (as iodide or iodate) in various samples, including pharmaceuticals, iodized table salt, and organic compounds .

Electron-Induced Decomposition

While not specific to our compound, electron-induced decomposition studies can provide insights into the behavior of related molecules. For instance, comparing computational results for nucleobases and nucleosides allows investigation of the influence of the deoxyribose ring on electron attachment processes .

properties

IUPAC Name

4-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2OS/c1-11-3-8-15(12(2)9-11)16-10-23-18(20-16)21-17(22)13-4-6-14(19)7-5-13/h3-10H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEFWCGLPGOWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.